Allyl bromide

描述

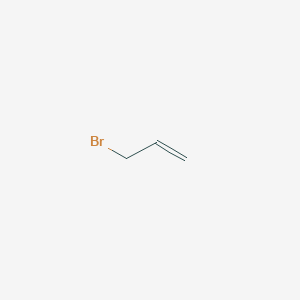

Allyl bromide (3-bromopropene, C₃H₅Br) is an organobromine compound characterized by a bromine atom attached to an allylic carbon. It is a colorless to light yellow liquid with a pungent odor, boiling at 71°C and a density of 1.398 g/cm³ . As a versatile alkylating agent, it is widely used in synthesizing polymers, pharmaceuticals (e.g., cicobarbital), agrochemicals, and allylic intermediates. Its reactivity stems from the allylic system, enabling electrophilic substitutions and coupling reactions such as Suzuki and Barbier-type allylations . Industrially, it is produced via allyl alcohol bromination or allyl chloride reaction with HBr in the presence of CuBr .

作用机制

Allyl bromide acts as an electrophilic alkylating agent. It reacts with nucleophiles to introduce the allyl group. The mechanism involves the formation of a carbocation intermediate, which is stabilized by resonance. This intermediate then reacts with nucleophiles to form the final product .

相似化合物的比较

2.1 Allyl Bromide vs. Allyl Chloride

Reactivity and Cost :

this compound is more reactive than allyl chloride due to the weaker C-Br bond (vs. C-Cl), facilitating nucleophilic substitutions. However, it is more expensive, influencing its selective use in high-value syntheses . For example, both halides effectively synthesize deoxyalliin under basic conditions, but this compound is often preferred for its higher reaction efficiency and purity .Physical Properties :

Property This compound Allyl Chloride Boiling Point (°C) 71 45–46 Density (g/cm³) 1.398 1.036 Solubility in Water Very low Low This compound’s higher boiling point simplifies distillation but requires careful handling due to its flammability .

Applications :

this compound excels in stereoselective reactions (e.g., [2+2] cyclocarbonylation with imines to form β-lactams) , while allyl chloride is preferred in large-scale industrial processes (e.g., soil fumigation) due to cost-effectiveness .

2.2 this compound vs. Allyl Iodide

Reactivity and Stability :

Allyl iodide (C₃H₅I) is more reactive than this compound but less stable, often requiring stabilization. It is rarely used in industrial settings due to higher costs and iodine’s propensity to form by-products.- Metal-Mediated Reactions: this compound reacts rapidly with tin in acidic media (HCl/HNO₃) to form triallyltin bromide within 30 minutes . Allyl iodide, while faster, may produce unstable intermediates, complicating purification.

2.3 this compound vs. Benzyl Bromide

Electronic Effects :

Benzyl bromide (C₆H₅CH₂Br) is an aromatic alkylating agent, whereas this compound’s conjugated double bond enables unique reactivity in allylic substitutions. For example, this compound undergoes Na@SiO₂-mediated carboxylation to form secondary alcohols, while benzyl bromide derivatives favor epoxides due to electron-withdrawing groups .Synthetic Utility :

this compound is preferred in cross-coupling reactions (e.g., Pd-catalyzed allylation of naphthols ), whereas benzyl bromide is used in Friedel-Crafts alkylations.

2.4 Comparison with Other Alkylating Agents

Grignard Reagents :

this compound forms allylmagnesium bromide, which undergoes carboxylate substitution in Fe-catalyzed cross-couplings . In contrast, alkyl Grignards (e.g., ethylmagnesium bromide) show lower selectivity in similar reactions.

Key Research Findings

- Catalytic Efficiency: FeCl₃/TiO₂-SiO₂ nanostructured catalysts enhance allylation of naphthols with this compound (90% yield), outperforming Pd-Et₃B systems .

- Reaction Optimization :

Diallylation of aniline requires 3 equivalents of this compound for optimal yield (Table 2, ), whereas allyl chloride may require higher equivalents or harsher conditions. - Stability Considerations : this compound is stabilized with propylene oxide to prevent polymerization, unlike allyl iodide, which is thermally unstable .

生物活性

Allyl bromide (AB), a colorless liquid with a pungent odor, is an organobromine compound primarily used in organic synthesis and as a chemical intermediate in the production of pharmaceuticals, agrochemicals, and polymers. Its biological activity has been a subject of extensive research due to its potential mutagenic and carcinogenic properties. This article provides a comprehensive overview of the biological activity of this compound, including metabolic pathways, genotoxicity, and findings from various studies.

Chemical Structure and Properties

This compound has the chemical formula C₃H₅Br and is structurally related to allyl chloride. The compound contains a double bond between the first and second carbon atoms, contributing to its reactivity as an alkylating agent.

This compound undergoes metabolic transformation primarily through conjugation with glutathione (GSH), leading to the formation of mercapturic acids. The metabolic pathways for this compound include:

- Formation of Acrolein : this compound is metabolized to acrolein, a reactive intermediate that can form adducts with cellular macromolecules.

- DNA Binding : Studies have shown that this compound can bind directly to DNA, forming various alkylated nucleobases, such as N2-allylguanine and O6-allylguanine .

The proposed metabolic pathways are illustrated in the following table:

| Metabolite | Pathway | Biological Significance |

|---|---|---|

| Acrolein | Metabolic transformation | Reactive intermediate; forms adducts |

| Mercapturic acids | Conjugation with GSH | Detoxification pathway |

| N2-allylguanine | Direct DNA binding | Potential mutagenic effect |

| O6-allylguanine | Direct DNA binding | Potential mutagenic effect |

Genotoxicity Studies

Research indicates that this compound exhibits significant genotoxic effects. Key findings include:

- Mutagenicity in Bacterial Assays : this compound has been shown to be mutagenic in Salmonella typhimurium strain TA100, indicating its potential to cause genetic mutations .

- Unscheduled DNA Synthesis (UDS) : In vitro studies demonstrated that this compound induced dose-dependent increases in UDS in HeLa cells, correlating with its mutagenic potency .

Animal Studies

Several animal studies have been conducted to assess the carcinogenic potential of this compound:

- Transgenic Mouse Models :

- Dosage and Administration :

Case Studies

A notable case study involved the examination of this compound's effects on different strains of mice:

- Study Design : Mice received either corn oil or solutions containing this compound five days a week for 40 weeks.

- Findings : Female Tg.AC hemizygous mice showed increased incidences of cutaneous masses, particularly around mucocutaneous areas, indicating a potential link between this compound exposure and skin tumors .

科学研究应用

Synthesis of Organic Compounds

Allyl bromide serves as a crucial reagent in organic synthesis. Its unique structure allows it to participate in various reactions, facilitating the formation of essential compounds such as:

- Alcohols : Through nucleophilic substitution reactions.

- Amines : Via amination processes.

- Ethers : By alkylation reactions.

These transformations are vital for producing intermediates used in pharmaceuticals and agrochemicals, highlighting this compound's role as a building block in synthetic chemistry .

Production of Polymers

AB is instrumental in the production of allyl resins and polymers. These materials are valued for their:

- Durability : High resistance to wear and tear.

- Chemical Resistance : Ability to withstand various chemical environments.

Applications include coatings, adhesives, and composite materials, which are critical in industries ranging from construction to automotive manufacturing .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is used to synthesize active pharmaceutical ingredients (APIs) and intermediates. Notable applications include:

- Synthesis of Safrole : A precursor for various medicinal compounds.

- Development of New Medications : Providing pathways for innovative drug formulations with enhanced efficacy .

Case Study: Synthesis of Safrole

A study demonstrated the use of this compound in synthesizing safrole, a compound with potential therapeutic applications. The process involved several steps where this compound acted as a key intermediate, showcasing its importance in drug development .

Laboratory Research

This compound is commonly utilized in laboratory settings for:

- Studying Reaction Mechanisms : Its reactivity allows researchers to explore various chemical pathways.

- Developing New Synthetic Methods : It aids in innovating and optimizing chemical processes.

This application is crucial for advancing chemical education and research methodologies in organic chemistry .

Agricultural Applications

Recent studies have highlighted this compound's nematicidal properties, making it a candidate for agricultural pest control. Research findings indicate:

- Nematicidal Activity : this compound exhibits high efficacy against nematodes such as Meloidogyne javanica and Pratylenchus penetrans at low concentrations (e.g., 20 mg/L) in soil treatments.

This suggests potential applications as a fumigant for crop protection, pending further experimental validation .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Reagent for alcohols, amines, ethers | Essential for pharmaceuticals and agrochemicals |

| Polymer Production | Production of allyl resins and polymers | Durable and chemically resistant materials |

| Pharmaceutical Industry | Synthesis of APIs and intermediates | Pathway for new medications |

| Laboratory Research | Study of reaction mechanisms and synthetic methods | Advances in chemical education |

| Agricultural Use | Nematicidal activity against crop pests | Potential eco-friendly pest control |

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing allyl bromide from allyl alcohol?

this compound can be synthesized via the reaction of allyl alcohol with HBr. However, precise temperature control and stoichiometry are critical. For example, using excess HBr under reflux conditions in a non-polar solvent (e.g., dichloromethane) enhances yield. Monitoring reaction progress via gas chromatography (GLC) ensures minimal side-product formation .

Q. How does the reactivity of this compound compare to other allyl halides (e.g., allyl chloride or iodide) in nucleophilic substitution reactions?

this compound exhibits intermediate reactivity between allyl chloride and iodide due to the C-Br bond strength (weaker than C-Cl but stronger than C-I). This makes it suitable for SN2′ reactions, where bromide’s leaving-group ability balances stability and reactivity. Kinetic studies show that this compound reacts 2–3× faster than allyl chloride in polar aprotic solvents .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Key protocols include:

- Using explosion-proof equipment and grounding all apparatus to prevent static discharge .

- Employing respiratory protection (e.g., N100/P3 masks) and flame-retardant clothing to mitigate inhalation and fire risks .

- Storing in dry, cool conditions (4°C) to avoid hydrolysis, which releases toxic HBr gas .

Q. How does the dielectric constant of this compound influence its solvent properties in electrophilic reactions?

this compound has a dielectric constant (ε) of 7.0 at 66°F, making it a moderately polar solvent. This property facilitates electrophilic additions (e.g., HBr to alkenes) by stabilizing transition states without excessive solvation of reactants .

Advanced Research Questions

Q. Why does increasing this compound equivalents in vanillin allylation reduce yield, and how can this contradiction be resolved?

Excess this compound (4.0 eq.) in vanillin allylation lowers yield (28%) due to competitive side reactions, such as oligomerization or solvent quenching. Optimizing equivalents (1.5 eq.) and using phase-transfer catalysts (e.g., TBAB) improves selectivity. Kinetic profiling via HPLC identifies intermediates, enabling precise reaction quenching .

Q. What mechanistic insights explain the unexpected allylation–bromination product in DMSO/KOH systems?

this compound in DMSO/KOH forms a brominating agent via in situ generation of Br⁻ and OH⁻. The nucleophilic attack on diphenylamine generates an intermediate that undergoes bromination at the para position (70% yield). DFT calculations confirm the electrophilic aromatic substitution pathway, with DMSO stabilizing bromine intermediates .

Q. How do dynamic equilibria between this compound isomers affect SN2′ reaction stereochemistry?

this compound exists in equilibrium between primary and secondary isomers (e.g., crotyl vs. prenyl bromide). Under basic conditions, the equilibrium shifts toward the more substituted double bond (80:20 ratio), favoring anti-SN2′ pathways. Monitoring via ¹H NMR (δ 3.8 ppm) and computational modeling (MP2/6-31G*) reveals transition-state geometries .

Q. What are the photodissociation dynamics of this compound at 234–267 nm, and how do they inform bond cleavage mechanisms?

At 234 nm, this compound undergoes C-Br cleavage via predissociation from the 1(ππ*) state to the repulsive 1(nσ*) state, producing Br* (²P₁/₂) with bimodal translational energy. Time-resolved ion imaging shows a high-energy Br fragment (direct dissociation) and low-energy Br (internal conversion from 3(ππ*)) .

Q. How does the C-Br bond dissociation energy (BDE) in this compound compare to benzyl bromide, and what implications does this have for radical reactions?

The C-Br BDE in this compound is 47.5 ± 2 kcal/mol, lower than benzyl bromide (50.5 ± 2 kcal/mol), due to resonance stabilization of the allyl radical. This lower BDE facilitates allyl radical generation in pyrolysis (300–400°C), enabling applications in polymerization and cross-coupling reactions .

Q. What strategies improve this compound solubility in deep eutectic solvents (DES) for green synthesis applications?

this compound exhibits limited solubility in polar DES (e.g., ChCl–citric acid) but dissolves readily in menthol-based DES (low polarity). Pre-saturating DES with this compound (1:2 molar ratio) and sonication (30 min) enhance miscibility, enabling efficient Barbier reactions (e.g., 1-phenylbut-3-en-1-ol synthesis, 82% yield) .

Q. Methodological Notes

- Contradiction Resolution : When conflicting data arise (e.g., solvent effects in DES), cross-validate via spectroscopic (FTIR, NMR) and computational (DFT) methods .

- Yield Optimization : Use design of experiments (DoE) to map temperature, solvent, and equivalents for complex reactions (e.g., allylation–bromination) .

- Safety Compliance : Regularly calibrate static-control equipment and conduct hazard operability (HAZOP) assessments for large-scale syntheses .

属性

IUPAC Name |

3-bromoprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Br/c1-2-3-4/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHELZAPQIKSEDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Br | |

| Record name | ALLYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/49 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024442 | |

| Record name | Allyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Allyl bromide appears as a clear colorless to light yellow liquid with an irritating unpleasant odor. Flash point 30 °F. Irritates eyes, skin, and respiratory system. Toxic by skin absorption. Denser than water and slightly soluble in water., Colorless to light yellow liquid with an irritating, unpleasant odor; [Hawley] Colorless liquid; [MSDSonline] | |

| Record name | ALLYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/49 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3568 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

158 °F at 760 mmHg (USCG, 1999), 71.3 °C at 760 mm Hg | |

| Record name | ALLYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/49 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/622 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

28 °F (USCG, 1999), -1 °C, 30 °F (-1 °C) | |

| Record name | ALLYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/49 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3568 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/622 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with alcohol, chloroform, ether, carbon disulfide, carbon tetrachloride, In water, 3,835 mg/L at 25 °C | |

| Record name | ALLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/622 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.4161 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.398 at 20 °C/4 °C | |

| Record name | ALLYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/49 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/622 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.17 (Air = 1) | |

| Record name | ALLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/622 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

136.0 [mmHg] | |

| Record name | Allyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3568 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless to light yellow liquid | |

CAS No. |

106-95-6 | |

| Record name | ALLYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/49 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLYL BROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene, 3-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromopropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FXQ8X2F74Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/622 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-182 °F (USCG, 1999), -119 °C | |

| Record name | ALLYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/49 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/622 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。